molecular formula C16H15BrN2O2 B14496531 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]- CAS No. 62871-39-0

1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-

Cat. No.: B14496531
CAS No.: 62871-39-0
M. Wt: 347.21 g/mol
InChI Key: DHGPSZHMHKOMAX-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-: is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself is formed by the fusion of benzene and imidazole rings. The compound features a bromine atom and a methoxyethoxy group attached to the phenyl ring, which is further connected to the benzimidazole core. This structural modification imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole derivatives are typically synthesized through the condensation of o-phenylenediamine with various aldehydes. For the specific compound 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-, the synthesis involves the following steps:

    Condensation Reaction: o-Phenylenediamine reacts with 5-bromo-2-(2-methoxyethoxy)benzaldehyde in the presence of a suitable catalyst, such as acetic acid or formic acid, under reflux conditions.

    Cyclization: The intermediate product undergoes cyclization to form the benzimidazole ring.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, are increasingly being adopted to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (hydrogen peroxide, potassium permanganate), solvents (water, acetic acid).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

Major Products Formed:

    Substitution: Substituted benzimidazole derivatives.

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

Scientific Research Applications

Chemistry: 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]- is used as a building block in organic synthesis

Biology: The compound exhibits significant biological activity, making it a valuable tool in biochemical research. It is used to study enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

Medicine: Benzimidazole derivatives, including 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]-, have shown promise as therapeutic agents. They possess antimicrobial, antiviral, anticancer, and anti-inflammatory properties, making them potential candidates for drug development.

Industry: In the industrial sector, the compound is used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

Molecular Targets and Pathways: 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]- exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction and gene expression.

Comparison with Similar Compounds

    2-Phenylbenzimidazole: Another benzimidazole derivative with a phenyl group attached to the benzimidazole core.

    2-Bromo-1H-benzimidazole: A simpler derivative with a bromine atom attached to the benzimidazole ring.

    5,6-Dimethylbenzimidazole: A benzimidazole derivative with methyl groups at positions 5 and 6.

Uniqueness: 1H-Benzimidazole, 2-[5-bromo-2-(2-methoxyethoxy)phenyl]- is unique due to the presence of both a bromine atom and a methoxyethoxy group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

CAS No.

62871-39-0

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

2-[5-bromo-2-(2-methoxyethoxy)phenyl]-1H-benzimidazole

InChI

InChI=1S/C16H15BrN2O2/c1-20-8-9-21-15-7-6-11(17)10-12(15)16-18-13-4-2-3-5-14(13)19-16/h2-7,10H,8-9H2,1H3,(H,18,19)

InChI Key

DHGPSZHMHKOMAX-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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